5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide
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Overview
Description
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound can be used in studies related to its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.
5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide is unique due to the specific positioning of the ethyl group and the carboxamide group on the thiophene ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-17-12-15(13-24-17)18(22)20-16-8-6-14(7-9-16)19(23)21-10-4-3-5-11-21/h6-9,12-13H,2-5,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOKBNYXFIDJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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